molecular formula C8H10BNO3 B1412254 (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid CAS No. 1308264-92-7

(E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid

Cat. No. B1412254
CAS RN: 1308264-92-7
M. Wt: 178.98 g/mol
InChI Key: IXSCFSAPALJOFA-UXBLZVDNSA-N
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Description

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Boronic acids are not found in nature . They are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines .


Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 . Boronic acids are the products of the second oxidation of boranes .


Molecular Structure Analysis

Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids, having a pKa value of 4–10 . This bond strength originates from conjugation between the lone pairs on the oxygens and boron’s vacant orbital, which confers partial double bond character to the B–O linkage .


Chemical Reactions Analysis

Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . Key structure–reactivity relationships clearly indicated that both boronic acid structure and solution pH must be carefully considered .


Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are considered Lewis acids, having a pKa value of 4–10 . This bond strength originates from conjugation between the lone pairs on the oxygens and boron’s vacant orbital, which confers partial double bond character to the B–O linkage .

Scientific Research Applications

Sensing Applications

Boronic acids, including (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, both homogeneous assays and heterogeneous detection. The boronic acid can be used at the interface of the sensing material or within the bulk sample to detect the presence of analytes .

Biological Labelling and Protein Manipulation

The interaction of boronic acids with proteins allows for their use in biological labelling and protein manipulation. This includes the modification of proteins, which can be essential for understanding protein function and interactions within biological systems .

Separation Technologies

Boronic acids are utilized in separation technologies due to their selective binding to diols. This property can be harnessed for the electrophoresis of glycated molecules and can be employed in the development of microparticles for analytical methods .

Therapeutic Development

The interaction of boronic acids with biological molecules makes them candidates for the development of therapeutics. They have been explored for their potential in treating diseases such as cancer, diabetes, and inflammation, where their ability to target specific biological pathways can be leveraged .

Carbohydrate Chemistry and Glycobiology

In the field of carbohydrate chemistry and glycobiology, boronic acids play a crucial role. They are involved in the analysis, separation, protection, and activation of carbohydrates, which are fundamental processes in the study of complex biological systems .

Dynamic Click Chemistry

Boronic acids are also used in dynamic click chemistry for the synthesis of responsive materials with potential applications in drug delivery and antitumor activity. For instance, they can be used to create multistimuli-responsive hydrogels that exhibit potent antitumor activity .

Mechanism of Action

Boronic acids and boronic acid analogs have been employed for a number of biomedical applications, for example, in sensors and drug delivery . Sensing occurs primarily through the formation of boronate esters with 1,2- or 1,3-diols present on the substrate . Careful design of macromolecules containing boronic acids can also allow for the controlled release of encapsulated pharmaceuticals .

Safety and Hazards

Phenylboronic acid is harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Boronic acids are increasingly being seen in approved drugs . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-6(10-13)7-2-4-8(5-3-7)9(11)12/h2-5,11-13H,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSCFSAPALJOFA-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=NO)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)/C(=N/O)/C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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